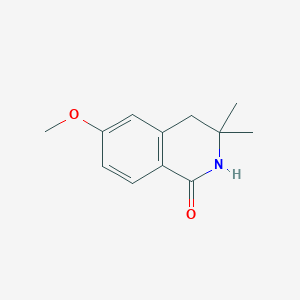
6-Methoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one
Descripción general
Descripción
6-Methoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Methoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one, a compound with the CAS number 1267456-79-0, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H15NO2, with a molecular weight of 205.26 g/mol. The compound features a methoxy group and a dimethyl substitution on the isoquinoline structure, which is crucial for its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase in several cancer types, inhibiting further cell division and promoting programmed cell death .
Neuroprotective Effects
The compound demonstrates neuroprotective effects that are beneficial in neurodegenerative diseases. It has been reported to enhance neuronal survival under stress conditions by activating neurotrophic factors.
Key Findings
- Neurotrophic Factor Activation : In vitro studies have shown that this compound can increase levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health.
- Protection Against Oxidative Stress : It exhibits antioxidant properties that protect neurons from oxidative damage, a common feature in neurodegenerative disorders .
Antimicrobial Activity
Preliminary investigations suggest that this compound possesses antimicrobial properties against various bacterial and fungal strains. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Study 1: Anticancer Efficacy
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The study concluded that the compound effectively induces apoptosis through caspase activation .
Study 2: Neuroprotection in Animal Models
A rodent model of Alzheimer's disease showed that administration of this compound improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention compared to control groups .
Data Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Induces apoptosis | Modulation of apoptotic pathways |
| Neuroprotection | Enhances neuronal survival | Activation of neurotrophic factors |
| Antimicrobial | Inhibits growth of bacteria/fungi | Disruption of cell membranes |
Propiedades
IUPAC Name |
6-methoxy-3,3-dimethyl-2,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2)7-8-6-9(15-3)4-5-10(8)11(14)13-12/h4-6H,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBQTOCVNSEJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2)OC)C(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















